molecular formula C18H11ClO7 B13132215 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate CAS No. 87712-27-4

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate

Cat. No.: B13132215
CAS No.: 87712-27-4
M. Wt: 374.7 g/mol
InChI Key: MOORYQUMSNLMSN-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is an organic compound derived from anthraquinone It features a complex structure with multiple functional groups, including chloro, hydroxy, and diacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves the following steps:

    Starting Material: The synthesis begins with anthraquinone as the starting material.

    Chlorination: Anthraquinone is chlorinated to introduce the chloro group at the 2-position.

    Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.

    Oxidation: The compound undergoes oxidation to form the 9,10-dioxo groups.

    Acetylation: Finally, the diacetate groups are introduced through acetylation reactions at the 1,4-positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination, hydroxylation, oxidation, and acetylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the hydroxy group.

    Reduction: The compound can be reduced to form different hydroxyanthracene derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or further oxidized anthraquinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of substituted anthraquinone derivatives.

Scientific Research Applications

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of anthracycline antibiotics.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in DNA synthesis and repair, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Similar structure but lacks the chloro and diacetate groups.

    2-Chloro-9,10-anthraquinone: Similar but lacks the hydroxy and diacetate groups.

    5-Hydroxy-9,10-anthraquinone: Similar but lacks the chloro and diacetate groups.

Uniqueness

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

87712-27-4

Molecular Formula

C18H11ClO7

Molecular Weight

374.7 g/mol

IUPAC Name

(4-acetyloxy-3-chloro-8-hydroxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C18H11ClO7/c1-7(20)25-12-6-10(19)18(26-8(2)21)15-14(12)17(24)13-9(16(15)23)4-3-5-11(13)22/h3-6,22H,1-2H3

InChI Key

MOORYQUMSNLMSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C)Cl

Origin of Product

United States

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